molecular formula C25H25N3O7S2 B4117064 Methyl 4-[[1,4-bis(benzenesulfonyl)piperazine-2-carbonyl]amino]benzoate

Methyl 4-[[1,4-bis(benzenesulfonyl)piperazine-2-carbonyl]amino]benzoate

Cat. No.: B4117064
M. Wt: 543.6 g/mol
InChI Key: DTTZWTKODYKVRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-({[1,4-bis(phenylsulfonyl)-2-piperazinyl]carbonyl}amino)benzoate is a complex organic compound with a molecular formula of C28H28N2O6S2. This compound is characterized by the presence of a benzoate ester group, a piperazine ring, and phenylsulfonyl groups. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[[1,4-bis(benzenesulfonyl)piperazine-2-carbonyl]amino]benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-aminobenzoic acid with methyl chloroformate to form methyl 4-aminobenzoate. This intermediate is then reacted with 1,4-bis(phenylsulfonyl)piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[1,4-bis(phenylsulfonyl)-2-piperazinyl]carbonyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The phenylsulfonyl groups can be oxidized to form sulfone derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles like amines or alkyl halides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylsulfonyl groups can yield sulfone derivatives, while reduction of the ester group can produce the corresponding alcohol.

Scientific Research Applications

Methyl 4-({[1,4-bis(phenylsulfonyl)-2-piperazinyl]carbonyl}amino)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Methyl 4-[[1,4-bis(benzenesulfonyl)piperazine-2-carbonyl]amino]benzoate involves its interaction with specific molecular targets. The phenylsulfonyl groups can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The piperazine ring can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-[(phenylsulfonyl)amino]benzoate: This compound has a similar structure but lacks the piperazine ring.

    Methyl 4-[methyl(phenylsulfonyl)amino]benzoate: This compound has a methyl group instead of the piperazine ring.

Uniqueness

Methyl 4-({[1,4-bis(phenylsulfonyl)-2-piperazinyl]carbonyl}amino)benzoate is unique due to the presence of both the piperazine ring and the phenylsulfonyl groups. This combination enhances its chemical reactivity and binding properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

methyl 4-[[1,4-bis(benzenesulfonyl)piperazine-2-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O7S2/c1-35-25(30)19-12-14-20(15-13-19)26-24(29)23-18-27(36(31,32)21-8-4-2-5-9-21)16-17-28(23)37(33,34)22-10-6-3-7-11-22/h2-15,23H,16-18H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTTZWTKODYKVRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2CN(CCN2S(=O)(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Methyl 4-[[1,4-bis(benzenesulfonyl)piperazine-2-carbonyl]amino]benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-[[1,4-bis(benzenesulfonyl)piperazine-2-carbonyl]amino]benzoate
Reactant of Route 3
Reactant of Route 3
Methyl 4-[[1,4-bis(benzenesulfonyl)piperazine-2-carbonyl]amino]benzoate
Reactant of Route 4
Reactant of Route 4
Methyl 4-[[1,4-bis(benzenesulfonyl)piperazine-2-carbonyl]amino]benzoate
Reactant of Route 5
Reactant of Route 5
Methyl 4-[[1,4-bis(benzenesulfonyl)piperazine-2-carbonyl]amino]benzoate
Reactant of Route 6
Reactant of Route 6
Methyl 4-[[1,4-bis(benzenesulfonyl)piperazine-2-carbonyl]amino]benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.